Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1242267-96-4
VCID: VC3047903
InChI: InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-4-3-5-20(8-9)12-11(15)6-10(7-19-12)14(16,17)18/h6-7,9H,2-5,8H2,1H3
SMILES: CCOC(=O)C1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C14H16ClF3N2O2
Molecular Weight: 336.74 g/mol

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate

CAS No.: 1242267-96-4

Cat. No.: VC3047903

Molecular Formula: C14H16ClF3N2O2

Molecular Weight: 336.74 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate - 1242267-96-4

Specification

CAS No. 1242267-96-4
Molecular Formula C14H16ClF3N2O2
Molecular Weight 336.74 g/mol
IUPAC Name ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate
Standard InChI InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-4-3-5-20(8-9)12-11(15)6-10(7-19-12)14(16,17)18/h6-7,9H,2-5,8H2,1H3
Standard InChI Key CWZXUDDFVSTYMF-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Canonical SMILES CCOC(=O)C1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Introduction

Chemical Identification and Structure

Basic Identifiers

The compound Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate is unambiguously identified through several standard chemical identifiers, as presented in Table 1.

Table 1: Chemical Identifiers of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate

ParameterValue
CAS Registry Number1242267-96-4
Molecular FormulaC₁₄H₁₆ClF₃N₂O₂
Molecular Weight336.74 g/mol
MDL NumberMFCD16890141

The unique CAS registry number (1242267-96-4) serves as the primary identifier for this compound in chemical databases and literature . The molecular formula C₁₄H₁₆ClF₃N₂O₂ indicates the precise atomic composition, containing carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms in specific proportions .

Structural Features

The chemical name provides significant structural information about this molecule. It contains:

  • A pyridine ring with chlorine at position 3 and a trifluoromethyl group at position 5

  • A piperidine ring attached to the pyridine at position 2

  • An ethyl carboxylate substituent at position 3 of the piperidine ring

This arrangement creates a complex heterocyclic structure with multiple functional groups that contribute to its chemical reactivity and potential applications in synthesis.

Physical and Chemical Properties

Physical Properties

The physical properties of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate are crucial for handling, storage, and application considerations in research settings.

Table 2: Physical Properties of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate

PropertyValue
Physical StateSolid
ColorInformation not available
OdorInformation not available
Melting PointInformation not available
Boiling PointInformation not available
SolubilityInformation not available
Standard Purity≥95%

The compound is available commercially as a solid with a typical purity of 95% or higher . Limited data is available regarding specific physical constants such as melting point, boiling point, and solubility parameters, indicating an opportunity for further characterization studies.

Stability and Reactivity

  • The compound is generally stable under recommended storage conditions and temperatures

  • It may react with strong oxidizing agents

  • Potential hazardous decomposition products include carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides

The presence of reactive functional groups, including the carboxylate ester and the halogenated pyridine ring, suggests potential for various chemical transformations that could be exploited in synthetic applications.

Classification CategoryDesignation
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory System)

The compound carries the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications indicate moderate hazard potential primarily related to irritant effects on skin, eyes, and the respiratory system.

Applications and Research Context

Current Applications

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate is primarily designated for research and development purposes . Its applications include:

  • Use as a building block in organic synthesis

  • Potential applications in medicinal chemistry and drug discovery

  • Possible utility in the development of agrochemicals

The compound's structural features, particularly the trifluoromethyl group, make it valuable in medicinal chemistry where fluorinated compounds often exhibit favorable pharmacokinetic properties.

Related Compounds

Structural Analogs

Several structural analogs of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate are documented in chemical literature and databases:

Table 4: Structural Analogs of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate

Compound NameCAS NumberRelationship
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid874800-69-8Hydrolyzed ester derivative (free carboxylic acid)
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate128073-16-5Simplified analog lacking the piperidine ring
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxylate956193-68-3Analog with pyrazole ring instead of piperidine

These related compounds provide a chemical context for understanding the reactivity, synthesis, and potential modifications of the primary compound. The free carboxylic acid derivative (CAS 874800-69-8) is particularly relevant as it represents a common metabolic or synthetic transformation product of the ethyl ester .

Synthetic Relationships

The structural relationships between these compounds suggest several potential synthetic pathways:

  • Hydrolysis of the ethyl ester group could yield the corresponding carboxylic acid (1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid)

  • Nucleophilic substitution reactions at the 2-position of the pyridine ring could allow for the introduction of different nitrogen-containing heterocycles

  • The ethyl ester functionality provides opportunities for further derivatization through transesterification or amidation reactions

These synthetic relationships expand the potential utility of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate as a versatile building block in chemical synthesis.

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